molecular formula C11H15ClS B3377617 (3-Chloro-2-methylpropyl)(o-tolyl)sulfane CAS No. 1341064-82-1

(3-Chloro-2-methylpropyl)(o-tolyl)sulfane

Cat. No. B3377617
CAS RN: 1341064-82-1
M. Wt: 214.76
InChI Key: PXJTXQPBZWBSMC-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylpropyl)(o-tolyl)sulfane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylpropyl)(o-tolyl)sulfane is not fully understood. However, it has been suggested that it may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been suggested that it may induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects:
(3-Chloro-2-methylpropyl)(o-tolyl)sulfane has been found to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. It has been found to exhibit moderate cytotoxicity against cancer cells, with IC50 values ranging from 10 to 50 μM. It has also been found to exhibit antibacterial and antifungal activity against various microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Chloro-2-methylpropyl)(o-tolyl)sulfane in lab experiments include its low toxicity and its ability to exhibit antimicrobial and anticancer activity. However, the limitations include its low solubility in water and its sensitivity to light and air, which can affect its stability and purity.

Future Directions

There are several future directions for research on (3-Chloro-2-methylpropyl)(o-tolyl)sulfane. One direction is to investigate its potential as a corrosion inhibitor for metals in different environments. Another direction is to study its mechanism of action in more detail to understand how it induces apoptosis in cancer cells. Additionally, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

(3-Chloro-2-methylpropyl)(o-tolyl)sulfane has been extensively studied for its potential application in various fields. It has been found to exhibit antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as a corrosion inhibitor for metals. In addition, it has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(3-chloro-2-methylpropyl)sulfanyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClS/c1-9(7-12)8-13-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJTXQPBZWBSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-methylpropyl)(o-tolyl)sulfane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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